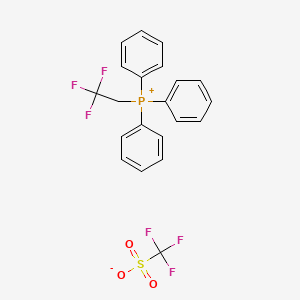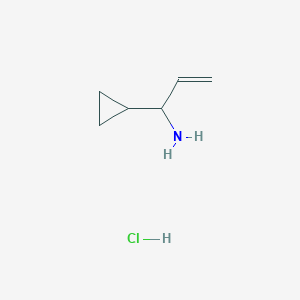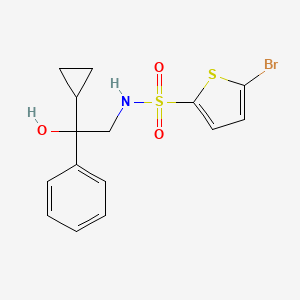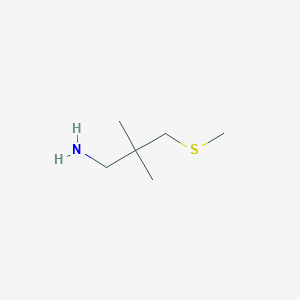
Triphenyl(2,2,2-trifluoroethyl)phosphanium trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyl(2,2,2-trifluoroethyl)phosphanium trifluoromethanesulfonate is a chemical compound with the molecular formula C21H17F6O3PS It is known for its unique structure, which includes a triphenylphosphonium group and a trifluoromethanesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(2,2,2-trifluoroethyl)phosphanium trifluoromethanesulfonate typically involves the reaction of triphenylphosphine with 2,2,2-trifluoroethyl trifluoromethanesulfonate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate group. The reaction can be represented as follows:
Ph3P+CF3CH2OTf→Ph3P+CH2CF3OTf−
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale synthesis, with a focus on maintaining anhydrous conditions and using high-purity reagents to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Triphenyl(2,2,2-trifluoroethyl)phosphanium trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles.
Oxidation and Reduction Reactions: The phosphonium group can participate in redox reactions.
Addition Reactions: The compound can add to unsaturated systems, such as alkenes and alkynes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Reactions are typically carried out in polar aprotic solvents such as acetonitrile or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphonium salts, while oxidation reactions can produce phosphine oxides.
Aplicaciones Científicas De Investigación
Triphenyl(2,2,2-trifluoroethyl)phosphanium trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and as a phase-transfer catalyst.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological systems.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other fluorinated compounds.
Mecanismo De Acción
The mechanism of action of Triphenyl(2,2,2-trifluoroethyl)phosphanium trifluoromethanesulfonate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphonium group can stabilize positive charges, making it a useful intermediate in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, facilitating substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroethyl trifluoromethanesulfonate: This compound is similar in structure but lacks the triphenylphosphonium group.
Triphenylphosphine: This compound contains the triphenylphosphonium group but lacks the trifluoromethanesulfonate group.
Uniqueness
Triphenyl(2,2,2-trifluoroethyl)phosphanium trifluoromethanesulfonate is unique due to the combination of the triphenylphosphonium group and the trifluoromethanesulfonate group. This combination imparts unique reactivity and stability to the compound, making it useful in a variety of chemical reactions and applications.
Propiedades
IUPAC Name |
trifluoromethanesulfonate;triphenyl(2,2,2-trifluoroethyl)phosphanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3P.CHF3O3S/c21-20(22,23)16-24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;2-1(3,4)8(5,6)7/h1-15H,16H2;(H,5,6,7)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQHMYACORLPMI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F6O3PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135654-55-6 |
Source


|
| Record name | triphenyl(2,2,2-trifluoroethyl)phosphanium trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B2807877.png)
![4-Chloro-2-[(4-methylcyclohexyl)oxy]pyrimidine](/img/structure/B2807878.png)


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzamide](/img/structure/B2807885.png)



![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarbonitrile](/img/structure/B2807891.png)


![1-(4-fluorophenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2807894.png)
![4-[(Acetylsulfanyl)methyl]-4-methylazetidin-2-one](/img/structure/B2807895.png)
